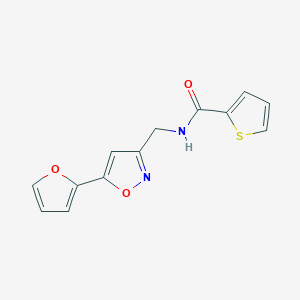

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

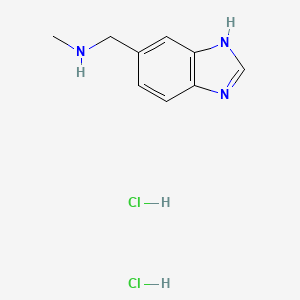

“N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” is a chemical compound that belongs to the family of isoxazole derivatives. Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It is known for its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

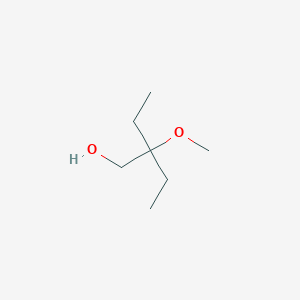

The molecular structure of “this compound” is characterized by the presence of a furan ring, an isoxazole ring, and a thiophene ring. The molecular formula is C16H14N2O3S and the molecular weight is 314.36.Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has shown that furan and thiophene derivatives, similar to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide, have unique reactivities that make them valuable in organic synthesis. For instance, the chemoselective protection of heteroaromatic aldehydes to form imidazolidine derivatives demonstrates the potential for selective functionalization of these compounds. This approach allows for the metallation of furan and thiophene derivatives, providing a pathway for the synthesis of complex molecules under mild conditions (Carpenter & Chadwick, 1985).

Antiviral and Antimicrobial Activity

A notable application of furan-carboxamide derivatives is in the development of novel inhibitors for lethal viruses, such as the H5N1 influenza virus. Research into these derivatives has shown that they can serve as potent antiviral agents, with specific structural modifications enhancing their inhibitory activity. This suggests potential pharmacological applications for this compound in antiviral therapy (Yongshi et al., 2017).

Antiprotozoal and Antitumor Activities

The synthesis and biological evaluation of heterocyclic amide derivatives, including furan and thiophene analogues, have demonstrated significant antiprotozoal and antitumor activities. For example, studies on furanfurin and thiophenfurin, analogues of tiazofurin, have shown cytotoxicity against various cancer cell lines, highlighting their potential as cancer therapeutics. The mechanism of action often involves the inhibition of key cellular enzymes or the induction of cellular stress responses, pointing to the therapeutic promise of this compound in oncology and infectious disease treatment (Franchetti et al., 1995).

Material Science and Catalysis

The reactivity of furan and thiophene derivatives with various catalysts, including palladium-based systems, has been explored for the development of new materials and catalytic processes. For instance, the direct C-H bond activation and borylation of furans and thiophenes catalyzed by iron complexes demonstrate the potential of these compounds in organic synthesis and material science. This suggests that compounds like this compound could be used in the synthesis of novel materials or as ligands in catalytic systems (Hatanaka et al., 2010).

Direcciones Futuras

Isoxazole and its derivatives have shown immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-13(12-4-2-6-19-12)14-8-9-7-11(18-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNLHKHLPHHMTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]prop-2-enamide](/img/structure/B2874816.png)

![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)

![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)

![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)